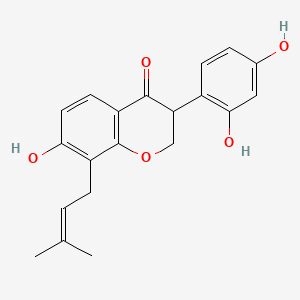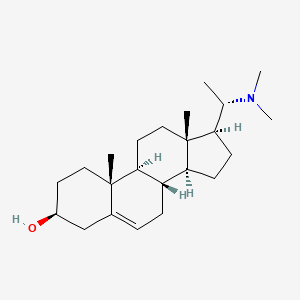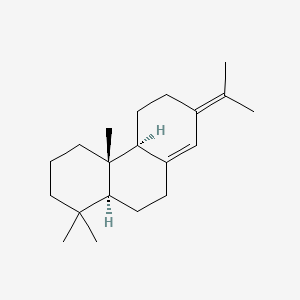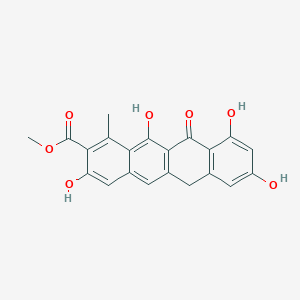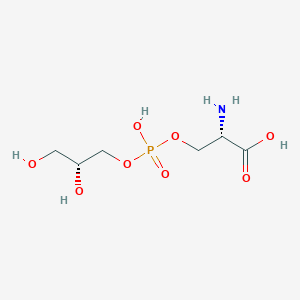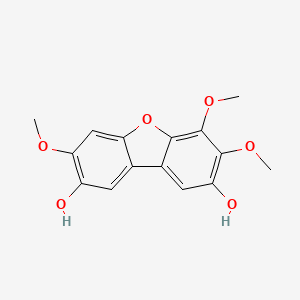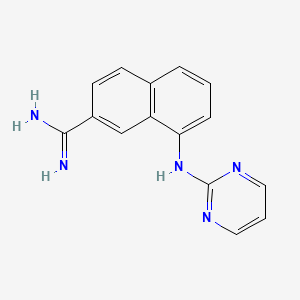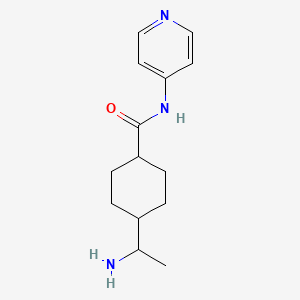
4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Synthesis of Heterobifunctional Coupling Agents The compound 4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide has been synthesized as part of a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes. The synthesis, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, involved seven steps and resulted in multigram quantities of the coupling agent, demonstrating its potential for large-scale production and use in bioconjugation applications (Reddy et al., 2005).
Kinase Inhibition and Cellular Uptake The compound has been recognized as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro and its uptake by cells is temperature and time-dependent, implying a carrier-mediated facilitated diffusion. This characteristic highlights its potential in therapeutic applications targeting cellular processes modulated by ROCK kinases (Ishizaki et al., 2000).
Hydrogen Bonding in Enaminones The compound has been studied in the context of hydrogen bonding in anticonvulsant enaminones. The cyclohexene rings in these molecules adopt sofa conformations and the structural details of these compounds contribute to our understanding of their potential pharmacological properties (Kubicki et al., 2000).
Antimicrobial Activities Related derivatives have been synthesized and evaluated for antimicrobial activities. The synthesis of these derivatives involves the preparation of tetracarboxamide Schiff base and macrocyclic pentaazapyridines, highlighting the versatility of the core structure in generating various biologically active compounds (Flefel et al., 2018).
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18) |
Clé InChI |
IYOZTVGMEWJPKR-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
SMILES canonique |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)
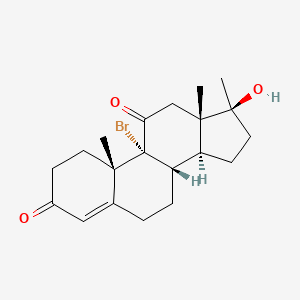
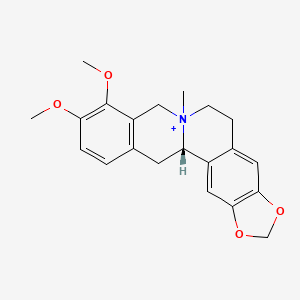

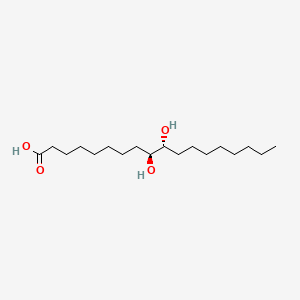
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)
